molecular formula C6H10O3 B1527633 2-Cyclopropyl-2-hydroxypropanoic acid CAS No. 99848-37-0

2-Cyclopropyl-2-hydroxypropanoic acid

Cat. No. B1527633
CAS RN: 99848-37-0
M. Wt: 130.14 g/mol
InChI Key: RSLBTTSLQYKDLV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-hydroxypropanoic acid is a chemical compound with the molecular formula C6H10O3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-Cyclopropyl-2-hydroxypropanoic acid involves a reaction in tetrahydrofuran at 20℃ for 24 hours . The reaction mixture is then cooled to 0℃ and quenched with 1N HCl .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-2-hydroxypropanoic acid is 1S/C6H10O3/c1-6(9,5(7)8)4-2-3-4/h4,9H,2-3H2,1H3,(H,7,8) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical properties of 2-Cyclopropyl-2-hydroxypropanoic acid include a boiling point of 278.4±13.0 C at 760 mmHg and a melting point of 68-70 C . Its molecular weight is 130.14 . The compound is a solid at room temperature .

Scientific Research Applications

If you have access to scientific databases or journals, you might be able to find more detailed information about the use of “2-Cyclopropyl-2-hydroxypropanoic acid” in scientific research. Alternatively, you could reach out to the suppliers directly for more information about its applications. They may be able to provide you with safety data sheets (SDS), certificates of analysis (COA), and other relevant documents .

Safety And Hazards

The safety information for 2-Cyclopropyl-2-hydroxypropanoic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

2-cyclopropyl-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(9,5(7)8)4-2-3-4/h4,9H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLBTTSLQYKDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-hydroxypropanoic acid

CAS RN

99848-37-0
Record name 2-cyclopropyl-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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